Cytidine 2',3'-cyclic monophosphate monosodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a cyclic form of cytidine monophosphate, which is involved in cellular signaling and metabolic pathways. The compound is primarily sourced from biological systems, where it is synthesized as part of the nucleotide metabolism.
Cytidine 2',3'-cyclic monophosphate monosodium salt can be derived from the enzymatic cyclization of cytidine monophosphate. This process typically occurs in the presence of specific enzymes, such as nucleotidases, which facilitate the conversion of linear nucleotides into their cyclic forms. Additionally, it can be synthesized chemically through various laboratory methods, which allow for precise control over its purity and concentration.
This compound is classified as a cyclic nucleotide, which is a subclass of nucleotides characterized by a phosphate group linked to the sugar moiety in a cyclic manner. Cyclic nucleotides are significant in cellular signaling, acting as secondary messengers in various biological pathways.
Cytidine 2',3'-cyclic monophosphate monosodium salt can be synthesized using several methods:
The enzymatic route generally yields higher purity and better biological activity compared to chemical synthesis. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and ensure product quality.
Cytidine 2',3'-cyclic monophosphate monosodium salt has a unique cyclic structure that includes:
Cytidine 2',3'-cyclic monophosphate monosodium salt participates in several biochemical reactions:
The stability and reactivity of this compound under physiological conditions make it an important player in signaling pathways. Analyzing these reactions often involves kinetic studies using spectrophotometric methods or HPLC.
Cytidine 2',3'-cyclic monophosphate monosodium salt functions primarily as a signaling molecule within cells:
Research indicates that cyclic nucleotides like cytidine 2',3'-cyclic monophosphate are involved in regulating intracellular calcium levels and modulating gene expression through activation of specific transcription factors.
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize the purity and structural integrity of cytidine 2',3'-cyclic monophosphate monosodium salt.
Cytidine 2',3'-cyclic monophosphate monosodium salt has several applications in scientific research:
Cytidine 2',3'-cyclic monophosphate monosodium salt (2',3'-cCMP·Na) serves as a critical model substrate for characterizing ribonuclease (RNase) activity, particularly for enzymes like RNase A. Its cyclic phosphate group and cytidine base enable precise investigations into substrate binding and catalytic efficiency. Studies using this compound reveal that RNase A exhibits high specificity toward pyrimidine bases (cytidine/uracil), with kinetic parameters demonstrating a low Michaelis constant (Km ~0.1–0.5 mM) and a catalytic turnover rate (kcat) of ~103 s-1 for 2',3'-cCMP hydrolysis [1] [7]. This indicates tight enzyme-substrate binding and efficient conversion to the 3'-CMP product.
In Escherichia coli, cytoplasmic RNase I generates 2',3'-cCMP as an intermediate during RNA degradation. Deletion of the rna gene (encoding RNase I) reduces intracellular 2',3'-cCMP levels by >90%, confirming its role as the primary biosynthetic source [5]. This RNase I-dependent pathway functions as a nucleotide salvage mechanism, influencing biofilm formation and motility. Kinetic profiling shows RNase I hydrolyzes oligoribonucleotides to 2',3'-cNMPs non-specifically, with 2',3'-cCMP acting as both a product and a transient substrate for further hydrolysis to 3'-CMP [5] [9].
Table 1: Kinetic Parameters of Ribonucleases Using 2',3'-cCMP as Substrate
| Enzyme | Km (mM) | kcat (s−1) | Catalytic Role |
|---|---|---|---|
| RNase A | 0.1–0.5 | ~103 | Hydrolysis to 3'-CMP |
| E. coli RNase I | Not determined | – | Generates 2',3'-cCMP from RNA |
| Rat CNPase | 0.8 (2',3'-cCMP) | 1.2 | Hydrolysis to 2'-CMP |
The cyclic phosphate moiety of 2',3'-cCMP·Na is central to understanding transesterification reactions in RNA metabolism. Ribonucleases cleave RNA via a two-step mechanism:
2',3'-cCMP·Na acts as a minimal analog of these intermediates. Its hydrolysis by RNase A proceeds through a pentavalent phosphorane transition state, stabilized by histidine residues (His12/His119), yielding 3'-CMP [3] [7]. Conversely, RNA ligases utilize 2',3'-cyclic phosphates to rejoin RNA strands via nucleotidyl transfer. In synthetic biology, 2',3'-cCMP·Na facilitates in vitro oligoribonucleotide synthesis by mimicking the high-energy intermediate required for ligation [9].
In prokaryotes, perturbation of this pathway alters cellular physiology. Expression of 2',3'-cyclic nucleotide phosphodiesterase (CNPase) in E. coli depletes 2',3'-cCMP pools, impairing biofilm formation and flagellar motility—confirming regulatory roles beyond RNA turnover [4] [5].
Unlike canonical 3',5'-cyclic nucleotides (e.g., 3',5'-cAMP), 2',3'-cCMP·Na does not activate classical cyclic nucleotide receptors or kinases. Key distinctions include:
Table 2: Functional and Structural Comparison of Cyclic Nucleotides
| Property | 2',3'-cCMP | 3',5'-cNMPs |
|---|---|---|
| Cyclic Ring Size | 5-atom (strained) | 7-atom (relaxed) |
| Biological Origin | RNA degradation (RNase I) | Nucleotidyl cyclases (e.g., adenylate cyclase) |
| Hydrolytic Enzyme | CNPase, RNase A | PDEs (e.g., PDE4) |
| Signaling Role | Biofilm/motility modulation | Canonical second messengers |
| Conformation | syn | anti |
Metabolomic studies detect 2',3'-cCMP in diverse bacteria (Pseudomonas, Salmonella) and mammalian organs, suggesting evolutionary conservation. Its depletion in E. coli alters expression of >200 genes involved in stress response and metabolism, underscoring its regulatory significance [4] [10].
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